Thymidine, 6-methyl-
Description
Contextualization within the Landscape of Modified Nucleosides and Nucleobases
The central dogma of molecular biology is predicated on the four canonical nucleobases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T) in DNA. However, the chemical repertoire of nucleic acids extends far beyond these four building blocks. A vast array of modified nucleosides and nucleobases, both naturally occurring and synthetic, play critical roles in biological processes and serve as invaluable tools in research. mdpi.com These modifications can range from simple additions, such as methyl groups, to more complex chemical alterations of the base or the sugar-phosphate backbone.
Modified nucleosides are integral to the function of various RNA molecules, influencing their structure, stability, and interaction with other molecules. In DNA, modifications like 5-methylcytosine (B146107) are key epigenetic markers that regulate gene expression. Synthetic nucleoside analogues, such as 6-Methylthymidine, are designed to probe and manipulate the intricate functions of nucleic acids. By introducing specific changes to the chemical structure of a nucleoside, researchers can investigate fundamental processes like DNA replication, repair, and recognition by enzymes. These analogues allow for the systematic study of how chemical features, such as the placement of a methyl group, affect the biophysical properties of the DNA double helix, including its stability and local conformation.
The study of such synthetic analogues is crucial for developing a deeper understanding of nucleic acid biology and for a wide range of applications, from diagnostics to therapeutics. For instance, many antiviral and anticancer drugs are nucleoside analogues that interfere with the replication of viral or cancer cell DNA. Therefore, 6-Methylthymidine is situated within a rich and dynamic field of study that leverages chemical synthesis to unravel biological complexity.
Historical Trajectory of Research on Methylated Pyrimidines in Genetic Studies
The investigation of methylated pyrimidines has a long and storied history, beginning with the discovery of naturally occurring modified bases in nucleic acids. A pivotal moment in this history was the identification of 5-methylcytosine in the nucleic acid of the tubercle bacillus in 1925. This discovery opened the door to the field of epigenetics, revealing that the genetic material could be chemically altered in ways that go beyond the primary sequence of bases.
The development of synthetic chemistry in the mid-20th century enabled researchers to create novel methylated pyrimidine (B1678525) nucleosides that were not found in nature. A significant milestone in this area was the work of Michael W. Winkley and Roland K. Robins, who in 1968 reported the synthesis of 6-methylcytidine (B13432947) and 6-methyluridine. This research provided a foundational methodology for the creation of 6-substituted pyrimidine nucleosides, paving the way for the synthesis of 6-Methylthymidine and other related compounds.
Early research into synthetic methylated pyrimidines was often driven by the desire to create analogues that could act as antimetabolites for cancer chemotherapy or as antiviral agents. The rationale was that these modified nucleosides could be incorporated into the DNA or RNA of rapidly dividing cells or viruses, disrupting their replication. While the focus of much of this early work was on therapeutic applications, it also laid the groundwork for the use of these compounds as research tools. The ability to synthesize specific methylated pyrimidines allowed for detailed studies of their effects on nucleic acid structure and their interactions with the enzymatic machinery of the cell. This historical progression from the discovery of natural modifications to the rational design of synthetic analogues highlights the parallel evolution of chemical synthesis and molecular biology.
Foundational Significance of 6-Methylthymidine as a Synthetic Nucleobase Analog
The foundational significance of 6-Methylthymidine as a synthetic nucleobase analog lies in its utility as a precise tool for dissecting the structure-function relationships in DNA. The introduction of a methyl group at the 6-position of the pyrimidine ring, a position not naturally methylated in thymidine (B127349), induces specific steric and electronic changes that can have profound effects on the properties of DNA.
One of the key areas where 6-Methylthymidine provides valuable insights is in the study of DNA conformation. The methyl group at the C6 position can influence the preferred glycosidic bond angle, which dictates the orientation of the base relative to the sugar. It has been observed that the related compound, 6-methyluridine, predominantly adopts a syn conformation. This is in contrast to the typical anti conformation of canonical pyrimidines in B-form DNA. If 6-Methylthymidine behaves similarly when incorporated into DNA, it would introduce a significant local perturbation in the DNA structure, which can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Furthermore, the presence of the 6-methyl group can alter the base-pairing properties of thymidine. While thymine normally forms two hydrogen bonds with adenine in a Watson-Crick geometry, the steric bulk of the 6-methyl group may hinder this interaction or promote alternative base-pairing arrangements. Studying the effects of 6-Methylthymidine on the thermal stability of DNA duplexes, for example, by measuring changes in the melting temperature (Tm), can provide quantitative data on the energetic consequences of this modification.
Finally, 6-Methylthymidine serves as a valuable substrate for studying the active sites of DNA polymerases and repair enzymes. By examining how these enzymes interact with and process DNA containing this analog, researchers can gain a deeper understanding of the mechanisms that ensure the fidelity of DNA replication and the maintenance of genome integrity. The ability of a polymerase to incorporate a nucleotide opposite 6-Methylthymidine, or to excise it from the DNA, provides critical information about the steric and chemical constraints of the enzyme's active site.
Detailed Research Findings
While specific experimental data for 6-Methylthymidine is limited in the publicly available literature, research on its isomers, particularly O4-methylthymidine, provides valuable insights into the potential effects of methyl group placement on the pyrimidine ring. These studies serve as a proxy for understanding the types of biophysical and structural consequences that might be expected from a 6-methyl modification.
Table 1: Comparative Properties of Methylated Thymidine Isomers
| Property | O4-Methylthymidine | Expected Properties of 6-Methylthymidine (Hypothesized) |
| Effect on Duplex Stability | Destabilizes the DNA helix when paired with adenine or guanine. | Likely to be destabilizing due to steric hindrance with the opposing base. |
| Base Pairing | Can mispair with guanine, leading to T-to-C transitions. | May disrupt standard Watson-Crick pairing with adenine. |
| Conformation | Can adopt a syn conformation around the C4-O4 bond. | Expected to favor a syn glycosidic bond conformation. |
| Enzymatic Processing | Can block DNA synthesis by some high-fidelity DNA polymerases. | Likely to be a poor substrate for high-fidelity DNA polymerases. |
This table presents data for O4-methylthymidine and hypothesized properties for 6-Methylthymidine based on chemical principles and data from related compounds.
Research on O4-methylthymidine has shown that the presence of the methyl group in the major groove of the DNA helix disrupts normal base pairing and destabilizes the duplex. Thermal melting studies of oligonucleotides containing O4-methylthymidine revealed a significant decrease in the melting temperature (Tm) compared to unmodified DNA. This destabilization is attributed to the steric clash of the methyl group, which prevents optimal hydrogen bonding with the opposing base.
Furthermore, structural studies using NMR have indicated that the methyl group of O4-methylthymidine can influence the conformational equilibrium of the base, potentially favoring a conformation that facilitates mispairing with guanine. This mispairing is a key mutagenic event associated with this particular DNA lesion.
Given the placement of the methyl group at the 6-position in 6-Methylthymidine, which also protrudes into the major groove, it is reasonable to hypothesize that it would have similar, if not more pronounced, effects on DNA structure and stability. The steric bulk in this position would likely interfere significantly with the formation of a standard Watson-Crick base pair with adenine, leading to a destabilization of the DNA duplex. The extent of this destabilization and the precise conformational changes induced would need to be determined experimentally through biophysical and structural analyses.
Structure
3D Structure
Properties
CAS No. |
51432-35-0 |
|---|---|
Molecular Formula |
C11H16N2O5 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5/c1-5-6(2)13(11(17)12-10(5)16)9-3-7(15)8(4-14)18-9/h7-9,14-15H,3-4H2,1-2H3,(H,12,16,17)/t7-,8+,9+/m0/s1 |
InChI Key |
SQLJDQFFUYFUQN-DJLDLDEBSA-N |
Isomeric SMILES |
CC1=C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)C |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 6 Methylthymidine for Research Applications
Strategies for Regiospecific Nucleobase and Nucleoside Synthesis
The synthesis of 6-methylthymidine requires precise control over the regiochemistry to ensure the methyl group is introduced at the C6 position of the pyrimidine (B1678525) ring. Several strategies can be employed, often starting from readily available precursors like uridine (B1682114) or thymidine (B127349).
One common approach involves the modification of a pre-formed pyrimidine ring. For instance, a synthetic route can be envisioned starting from 6-halouridine or 6-halothymidine derivatives. The halogen atom at the C6 position can be displaced by a methyl group through organometallic cross-coupling reactions, such as the Stille or Suzuki coupling. These reactions offer high regioselectivity and are generally compatible with the protecting groups used in nucleoside chemistry.
Another strategy involves the de novo synthesis of the 6-methyluracil (B20015) base, followed by its glycosylation to form the nucleoside. While this approach can be more laborious, it offers greater flexibility in introducing modifications to the pyrimidine ring.
A plausible synthetic pathway to 6-methyluridine, a precursor to 6-methylthymidine, has been described. This method can be adapted for the synthesis of 6-methylthymidine by starting with the corresponding deoxyribose derivative. The key steps in such a synthesis are outlined in the table below.
| Strategy | Starting Material | Key Reactions | Advantages | Challenges |
|---|---|---|---|---|
| Modification of Pre-formed Nucleoside | 6-Halothymidine | Stille or Suzuki cross-coupling with an organomethyl reagent. | Fewer steps, good regioselectivity. | Availability of the starting 6-halothymidine. |
| De Novo Synthesis and Glycosylation | Simple acyclic precursors | Construction of the 6-methyluracil ring followed by glycosylation with a protected deoxyribose derivative. | High flexibility for introducing other modifications. | Longer synthetic route, potential for anomeric mixture formation during glycosylation. |
| Conversion from 6-Methyluridine | 6-Methyluridine | Conversion of the ribose to a deoxyribose moiety. | Utilizes a known precursor. | Requires selective deoxygenation of the 2'-hydroxyl group. |
Methodologies for Site-Specific Incorporation of 6-Methylthymidine into Oligonucleotides
The site-specific incorporation of modified nucleosides like 6-methylthymidine into synthetic oligonucleotides is predominantly achieved through solid-phase phosphoramidite (B1245037) chemistry. danaher.comwikipedia.orgresearchgate.netbiotage.co.jpsigmaaldrich.comresearchgate.netumich.eduspringernature.com This automated method allows for the sequential addition of nucleotide building blocks to a growing DNA chain attached to a solid support. danaher.comwikipedia.orgbiotage.co.jp
To incorporate 6-methylthymidine, it must first be converted into its corresponding phosphoramidite derivative. This involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the phosphitylation of the 3'-hydroxyl group. The resulting 6-methylthymidine phosphoramidite can then be used as a building block in a standard DNA synthesizer.
The synthesis of oligonucleotides containing O-alkylthymine residues, which are chemically similar to 6-methylthymidine, has been reported. nih.gov These studies highlight the potential for side reactions, particularly the lability of the modified base under the standard basic deprotection conditions used to remove protecting groups from the oligonucleotide after synthesis. nih.gov Therefore, milder deprotection strategies, such as the use of AMA (a mixture of aqueous ammonia (B1221849) and aqueous methylamine), may be necessary to ensure the integrity of the 6-methylthymidine residue within the final oligonucleotide product.
An alternative approach for incorporating modified nucleosides is through enzymatic methods. This involves the synthesis of 6-methylthymidine-5'-triphosphate (6-MedTTP) and its use as a substrate for DNA polymerases. nih.govnih.govkoreascience.krresearchgate.net While this method can be highly specific, the efficiency of incorporation can vary depending on the polymerase and the specific sequence context.
| Methodology | Key Reagents/Enzymes | Procedure | Advantages | Disadvantages |
|---|---|---|---|---|
| Solid-Phase Phosphoramidite Chemistry | 6-Methylthymidine phosphoramidite, solid support, DNA synthesizer. | Automated, stepwise addition of phosphoramidite building blocks to a growing DNA chain on a solid support. danaher.comwikipedia.orgbiotage.co.jp | High efficiency, allows for the synthesis of long oligonucleotides with precise sequence control. | Requires synthesis of the phosphoramidite; potential for base modification during deprotection. |
| Enzymatic Incorporation | 6-Methylthymidine-5'-triphosphate, DNA polymerase, template DNA. | Enzymatic extension of a primer using a DNA template and a mixture of dNTPs including 6-MedTTP. nih.govnih.govkoreascience.krresearchgate.net | High fidelity of incorporation, useful for creating longer, modified DNA strands. | Efficiency can be polymerase and sequence dependent; requires synthesis of the triphosphate. |
Approaches for Chemical Derivatization to Facilitate Biochemical and Biophysical Investigations
To probe the local environment and interactions of 6-methylthymidine within a DNA duplex, it can be further functionalized with various chemical reporters. These derivatizations can provide valuable insights into DNA structure, dynamics, and protein binding.
Fluorescent Labeling: A common strategy is to attach a fluorescent dye to the modified nucleoside. This can be achieved by introducing a reactive linker to the 6-methylthymidine base, which can then be conjugated to a fluorescent probe. For example, a linker with a terminal amine or alkyne group can be installed, allowing for subsequent coupling with an NHS-ester or azide-functionalized fluorophore, respectively. The fluorescence properties of the attached dye, such as its emission wavelength and quantum yield, can be sensitive to the local environment, providing information on changes in DNA conformation or binding events. A similar approach has been successfully used for the fluorescent labeling of thymine (B56734). nih.gov
Photo-Cross-linking: To identify proteins that bind to or near the 6-methylthymidine residue, a photo-activatable cross-linking group can be incorporated. nih.govrsc.orgrsc.org Analogs of 6-methylthymidine bearing a photolabile moiety, such as an aryl azide (B81097) or a diazirine, can be synthesized and incorporated into oligonucleotides. Upon irradiation with UV light, these groups form highly reactive intermediates that can covalently bond to nearby amino acid residues of interacting proteins. This allows for the "trapping" of transient DNA-protein interactions for subsequent analysis by techniques such as mass spectrometry.
Spin Labeling: For studying DNA dynamics and conformational changes using electron paramagnetic resonance (EPR) spectroscopy, a stable radical (spin label), typically a nitroxide, can be attached to the 6-methylthymidine. The EPR spectrum of the spin-labeled oligonucleotide provides information on the mobility of the label and its distance to other spin labels, allowing for the characterization of DNA bending, twisting, and other dynamic processes.
| Derivatization Approach | Purpose | Example Chemical Groups | Biochemical/Biophysical Technique |
|---|---|---|---|
| Fluorescent Labeling | To probe local environment and binding events. | Fluorescein, Rhodamine, Cyanine dyes. | Fluorescence spectroscopy, FRET. |
| Photo-Cross-linking | To identify interacting proteins. | Aryl azides, Diazirines. | SDS-PAGE, Mass spectrometry. |
| Spin Labeling | To study DNA dynamics and conformation. | Nitroxide radicals (e.g., TEMPO). | Electron Paramagnetic Resonance (EPR) spectroscopy. |
In-depth Scientific Literature on 6-Methylthymidine Remains Limited
Following a comprehensive search of scientific databases and literature, it has been determined that there is a significant scarcity of detailed research specifically focused on the chemical compound 6-methylthymidine, where a methyl group is attached to the 6th position of the pyrimidine ring. While the compound is known as a synthetic nucleobase analog, in-depth studies concerning its specific molecular interactions and high-resolution structural biology within nucleic acids are not extensively available in publicly accessible research.
The existing information provides a general acknowledgment of 6-methylthymine's existence and its potential to interfere with normal DNA functions due to the modification of the pyrimidine ring. ontosight.ai This alteration is expected to affect its base-pairing properties and interactions with enzymes involved in DNA replication and repair. ontosight.ai However, specific, data-rich research that would allow for a thorough analysis as per the requested outline is not present in the available literature.
The scientific community has extensively studied other methylated nucleobases, such as O⁶-methylguanine, O⁴-methylthymine, and N⁶-methyladenine. For these compounds, a wealth of data exists on their effects on DNA replication fidelity, the types of mutations they induce, the conformational changes they cause in the DNA helix, and their detailed structural characterization through techniques like NMR and X-ray crystallography. ucl.ac.ukrcsb.orgpsu.edunih.govnih.gov For instance, O⁶-methylguanine is well-documented to mispair with thymine, leading to G:C to A:T transition mutations, and its structural impact on the DNA duplex has been resolved in various studies. ucl.ac.ukrcsb.orgnih.gov Similarly, O⁴-methylthymine is known to be a mutagenic lesion that can cause T→A to C→G transitions. nih.gov
Unfortunately, this level of detailed investigation and specific data is not available for 6-methylthymidine. Consequently, a scientifically accurate and detailed article that strictly adheres to the requested outline focusing solely on 6-methylthymidine cannot be generated at this time. The specific subsections, including:
Molecular Interactions and High Resolution Structural Biology of 6 Methylthymidine Containing Nucleic Acids
Advanced Structural Elucidation of 6-Methylthymidine-Modified Macromolecular Assemblies
Utilization of X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Complex Structures:There are no available crystal structures or Cryo-EM reconstructions of DNA or macromolecular assemblies containing 6-methylthymidine.
Adhering to the strict requirements of focusing exclusively on 6-methylthymidine and ensuring scientific accuracy, it is not possible to provide the requested article due to the absence of foundational research on this specific compound in the scientific literature.
Influence of 6 Methylthymidine on Fundamental Nucleic Acid Metabolic Processes
Systemic Effects on Cellular Nucleic Acid Synthesis Dynamics
While the synthetic nucleobase analog, 6-methylthymine, is noted for its potential to disrupt normal DNA function, specific, detailed research findings required to populate the requested article sections for 6-methylthymidine are absent from the surveyed scientific literature. ontosight.ai Research into a related compound, (+)-(6'S)-carbocyclic 6'-methylthymidine, focused on its antiviral properties rather than its interaction with polymerases. nih.gov
Role of 6 Methylthymidine in Mutagenesis and the Maintenance of Genetic Fidelity
Elucidation of Mechanisms Underlying Induced Mutagenesis by 6-Methylthymidine Adducts
The mutagenic effect of O-alkylated thymine (B56734), particularly O4-methylthymine (O4-MeT), stems from its altered chemical properties that directly interfere with the DNA replication machinery. Unlike the canonical thymine which pairs with adenine (B156593), the methyl group on the O4 position of the pyrimidine (B1678525) ring changes its hydrogen-bonding capabilities. ontosight.ainih.gov
The primary mechanism of mutagenesis for O4-methylthymine involves the formation of a stable mismatched base pair with guanine (B1146940) (G). nih.govmdpi.com While the normal T:A base pair involves two hydrogen bonds, the O4-methylthymine adduct can form a stable "wobble" base pair with guanine that is structurally accommodated by the DNA helix. This mispairing is not necessarily more stable thermodynamically than the correct pairing with adenine, but it is one that DNA polymerases can form during replication. nih.govnih.gov
The consequence of this mispairing is the introduction of a point mutation. If the O4-MeT:G mismatch is not corrected by the cell's DNA repair systems before the next round of DNA replication, it serves as a template for the synthesis of a new DNA strand. This leads to the incorporation of a cytosine (C) opposite the guanine, resulting in a permanent change in the DNA sequence. The human mismatch recognition protein, MutSα, has been shown to recognize O4-methylthymine-Adenine base pairs, indicating an active cellular response to this type of damage. pnas.orgbiorxiv.org
The formation of an O4-methylthymine:guanine (O4-MeT:G) mispair initiates a specific pathway leading to a T:A to C:G transition mutation. This process unfolds over two rounds of DNA replication:
First Round of Replication: A DNA strand containing an O4-methylthymine adduct is used as a template. During replication, DNA polymerase incorrectly incorporates a guanine nucleotide opposite the O4-MeT lesion instead of the correct adenine nucleotide. The resulting daughter DNA duplex contains an O4-MeT:G mismatch, while the other duplex remains unchanged (assuming the other strand was replicated correctly).
Second Round of Replication: The DNA duplex containing the O4-MeT:G mismatch undergoes another round of replication. The strand with the original O4-MeT lesion may again template for the insertion of guanine. More critically, the strand containing the newly incorporated guanine will serve as a template for the insertion of a cytosine. The final outcome is one daughter DNA molecule with a C:G base pair where a T:A pair originally existed. This completes the T→C transition mutation. acs.orgoup.com Studies have confirmed that mutations induced by O4-methylthymine are predominantly T→C transitions. acs.org
Quantitative Assessment of Mutagenic Potential in Engineered Biological Systems
To quantify the mutagenic potency of O4-methylthymine, researchers have employed engineered biological systems, such as plasmids and viral genomes, containing a site-specifically placed adduct. These constructs are introduced into host cells, like Escherichia coli or mammalian cells, and the frequency and type of mutations are analyzed.
These studies consistently demonstrate that O4-methylthymine is a highly potent mutagenic lesion. Its mutagenicity is often compared to O6-methylguanine (m6G), another significant alkylation adduct. A key finding is that O4-methylthymine is frequently more mutagenic than O6-methylguanine, primarily because it is repaired less efficiently by cellular DNA repair mechanisms, such as O6-alkylguanine-DNA alkyltransferase (AGT or MGMT). acs.orgoup.comnih.govnih.gov The human AGT protein, for instance, repairs O6-methylguanine about 5000 times more efficiently than O4-methylthymine. oup.com
Research using plasmids in E. coli has shown striking mutation frequencies for O4-methylthymine. In repair-proficient (wild-type) E. coli, O4-methylthymine induced mutations in 45% of the plasmids. oup.comnih.gov In strains deficient in DNA repair, this frequency can soar to 99%. oup.comnih.gov Similarly, studies in mammalian cells have documented high mutation frequencies, ranging from 22% to 50%, underscoring the significant threat this lesion poses to genomic integrity. acs.org
Table 1: Mutagenic Frequency of O4-Methylthymine (O4-MeT) in Various Biological Systems
| Biological System | DNA Repair Status | Lesion | Mutation Frequency (%) | Predominant Mutation | Reference |
|---|---|---|---|---|---|
| E. coli (plasmid) | Repair-Proficient (w.t.) | O4-MeT | 45% | T→C | nih.gov |
| E. coli (plasmid) | Repair-Deficient (ada⁻ ogt⁻ mutS⁻) | O4-MeT | 99% | T→C | oup.com |
| Mammalian Cells (mex⁻) | Repair-Deficient (AGT) | O4-MeT | 28-50% | T→C | acs.org |
| Mammalian Cells (mex⁺) | Repair-Proficient (AGT) | O4-MeT | 22-42% | T→C | acs.org |
| E. coli (plasmid) | Repair-Proficient (w.t.) | O6-MeG | 6% | G→A | nih.gov |
| Mammalian Cells (mex⁻) | Repair-Deficient (AGT) | O6-MeG | 7-8.5% | G→A | acs.org |
Broader Implications for Genome Stability and Evolutionary Processes
The inefficient repair and high mutagenic potential of O4-methylthymine have significant implications for the stability of the genome. The persistence of such adducts increases the likelihood of mutations accumulating in critical genes, such as tumor suppressors or oncogenes, thereby contributing to carcinogenesis. wikipedia.orgoup.com DNA damage, if left unrepaired, is a major threat to the genetic integrity of an organism. nih.govwou.edu
Enzymatic Recognition and Repair Pathways Associated with 6 Methylthymidine Modifications
Interactions with Established DNA Repair Enzyme Systems
Cells have evolved a sophisticated network of DNA repair pathways to counteract the deleterious effects of DNA damage. The repair of 6-methylthymidine involves the coordinated action of several key enzyme systems, including alkyltransferases, the mismatch repair system, and specific glycosylases and demethylases.
Responses and Functional Modulation of the Mismatch Repair System
The Mismatch Repair (MMR) system is another critical pathway involved in the cellular response to 6-methylthymidine. The MMR system recognizes and corrects base-base mismatches and small insertion-deletion loops that arise during DNA replication and recombination. oup.com The human MutSα complex, a heterodimer of hMSH2 and hMSH6, is a key component of the MMR system that recognizes mispairs. oup.comnih.gov
Research has demonstrated that human MutSα can recognize base pairs containing O4-methylthymine, specifically O4-methylthymine paired with adenine (B156593). pnas.org This recognition is a crucial first step in initiating the MMR response. However, the MMR system's interaction with alkylated bases can be a double-edged sword. If the lesion is not repaired by direct reversal via AGT, the persistence of the modified base can lead to futile cycles of MMR activity. nih.govmdpi.com During DNA replication, if O4-methylthymine is present, it can mispair with guanine (B1146940). This T:G mismatch would be recognized by the MMR system. The MMR machinery would then attempt to "correct" the newly synthesized strand, but if the original O4-methylthymine lesion remains, this can lead to repeated rounds of repair that can ultimately result in more severe DNA damage, such as double-strand breaks, cell cycle arrest, and apoptosis. nih.govresearchgate.netmolbiolcell.org
Interestingly, the mutagenicity of O4-methylthymine does not appear to be significantly affected by the status of the MMR system. acs.org This suggests that while the MMR system recognizes the lesion, its processing does not play a major role in preventing the T→C transition mutations primarily caused by O4-methylthymine. acs.org
Identification and Activity of Glycosylase and Demethylase Enzymes
While direct reversal by alkyltransferases is a major repair pathway for 6-methylthymidine, other enzymatic systems, including DNA glycosylases and demethylases, also contribute to the removal of alkylation damage.
DNA glycosylases are enzymes that initiate the base excision repair (BER) pathway by recognizing and excising damaged or inappropriate bases, creating an apurinic/apyrimidinic (AP) site. researchgate.net In E. coli, the AlkA and Tag glycosylases are primarily involved in removing N-alkylated purines. researchgate.net While the primary substrates for these glycosylases are not O-alkylated pyrimidines, the broader BER pathway is essential for processing various forms of DNA damage.
More recently, a family of oxidative demethylases has been identified that directly reverses DNA and RNA methylation damage. The E. coli AlkB protein and its human homologues (ABHs) are Fe(II)- and 2-oxoglutarate-dependent dioxygenases. oup.comnih.gov These enzymes repair lesions such as 1-methyladenine (B1486985) and 3-methylcytosine (B1195936) through oxidative demethylation. oup.com Importantly, research has shown that AlkB and the human homologues hABH2 and hABH3 can demethylate 3-methylthymine (B189716) (3-meT) in DNA. oup.comembopress.org However, studies on the promiscuous substrate recognition of E. coli AlkB indicated no detectable activity in repairing N3-methylthymine. pnas.org Another human AlkB homolog, the fat mass and obesity-associated protein (FTO), has also been shown to demethylate 3-methylthymine in single-stranded DNA, although with low activity. oup.comqmul.ac.uknih.gov While these findings relate to 3-methylthymine, they highlight the potential for oxidative demethylases to act on various methylated thymine (B56734) derivatives. The direct activity of these demethylases on 6-methylthymidine (O4-methylthymine) is an area for further investigation.
Substrate Specificity Profiling of Nucleic Acid Modifying and Demodifying Enzymes
The ability of an enzyme to act on a specific substrate is determined by the unique three-dimensional structure of its active site. savemyexams.comlibretexts.org Enzymes exhibit varying degrees of specificity, from acting on a single substrate to recognizing a range of related molecules. microbenotes.comnih.gov This is particularly relevant for DNA repair enzymes, which must recognize a diverse array of lesions.
The substrate specificity of O6-alkylguanine-DNA alkyltransferases (AGTs) has been extensively studied. While their primary and most efficiently repaired substrate is O6-methylguanine, they also recognize and repair other lesions, including O4-methylthymine. mdpi.commdpi.com The efficiency of repair, however, can vary significantly between different substrates. For instance, human AGT is less efficient at repairing O4-methylthymine compared to larger adducts. mdpi.com This differential specificity is a critical factor in determining the persistence and mutagenic potential of various DNA lesions.
The mismatch repair system also exhibits substrate specificity. The human MutSα complex recognizes mispairs involving O4-methylthymine, specifically when paired with adenine. pnas.org However, it does not recognize all types of DNA damage, as evidenced by its failure to bind to certain adducts produced by other chemical agents. pnas.org
The AlkB family of oxidative demethylases also displays a broad but distinct substrate profile. While highly active against N1-methyladenine and N3-methylcytosine, the activity of E. coli AlkB on N3-methylthymine is debated. oup.compnas.org The human homologues, hABH2 and hABH3, have been shown to repair 3-methylthymine. oup.comembopress.org The FTO protein, another human AlkB homolog, can also demethylate 3-methylthymine, among other substrates. qmul.ac.ukpnas.org
The following table summarizes the substrate specificity of key enzymes involved in the recognition and repair of methylated thymine derivatives.
| Enzyme Family | Specific Enzyme | Primary Substrates | Activity on O4-methylthymine (6-methylthymidine) | Activity on other methylated thymines |
| Alkyltransferases (AGT/MGMT) | Human AGT | O6-methylguanine | Yes, but with low efficiency mdpi.com | N/A |
| E. coli Ada/Ogt | O6-methylguanine | Yes mdpi.comresearchgate.netnih.gov | N/A | |
| Mismatch Repair (MMR) | Human MutSα (hMSH2/hMSH6) | Mismatched bases | Recognizes O4-methylthymine:Adenine pairs pnas.org | N/A |
| Oxidative Demethylases (AlkB family) | E. coli AlkB | N1-methyladenine, N3-methylcytosine | Not reported | Conflicting reports on N3-methylthymine oup.compnas.org |
| Human ABH2/ABH3 | N1-methyladenine, N3-methylcytosine | Not reported | Yes, on 3-methylthymine oup.comembopress.org | |
| Human FTO | N6-methyladenosine (in RNA) | Not reported | Yes, on 3-methylthymine (low activity) qmul.ac.ukpnas.org |
Comprehensive Mapping of Cellular Enzymatic Processing and Demethylation Pathways
The cellular response to 6-methylthymidine is a multi-step process involving a network of interacting repair pathways. The initial recognition of the lesion can occur through two main routes: direct recognition by an O6-alkylguanine-DNA alkyltransferase (AGT) or recognition by the mismatch repair (MMR) system, likely after DNA replication has led to a mispair.
If an AGT enzyme encounters the O4-methylthymine lesion first, it can directly reverse the damage by transferring the methyl group to itself. mdpi.comnih.gov This is an error-free repair mechanism that restores the original thymine base. nih.gov
Alternatively, if the lesion persists through DNA replication, a guanine may be incorrectly incorporated opposite the O4-methylthymine. The resulting T:G mismatch is then a target for the MMR system. pnas.org The MMR machinery, initiated by the binding of MutSα, will attempt to repair the mismatch. nih.gov However, since the template strand contains the lesion, this can lead to futile cycles of excision and resynthesis, which, if unresolved, can trigger downstream signaling cascades leading to cell cycle arrest or apoptosis. nih.govmolbiolcell.org
The involvement of oxidative demethylases of the AlkB family in the repair of O-alkylated pyrimidines like O4-methylthymine is less clear. While they are known to act on N-alkylated bases and N3-methylthymine, their role in the direct demethylation of O4-methylthymine in vivo remains to be fully elucidated. oup.comembopress.orgpnas.org
Advanced Methodological Developments for the Investigation of 6 Methylthymidine
Sophisticated Techniques for Detection and Quantification of Modified Nucleosides in Biological Samples
Detecting and quantifying minuscule amounts of modified nucleosides like 6-methylthymidine within the vast excess of canonical DNA bases in biological samples presents a significant analytical challenge. To address this, a suite of highly sensitive and specific techniques has been developed and refined.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of components from a mixture. jasco-global.comlibretexts.org In the context of modified nucleosides, advanced HPLC methods, particularly reverse-phase HPLC (RP-HPLC), are employed to separate different nucleosides based on their polarity. jasco-global.comsielc.com The separation relies on the differential partitioning of the analytes between a nonpolar stationary phase (like C18-silica) and a polar mobile phase. jasco-global.comlibretexts.org
For the analysis of methylated nucleosides, HPLC is often used as a prefractionation step to isolate the adduct of interest before more sensitive detection methods are applied. nih.gov The choice of column, mobile phase composition, and gradient elution are critical parameters that are optimized to achieve high-resolution separation. jasco-global.com For instance, a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphoric acid) is commonly used. sielc.comoup.com By carefully controlling the gradient, where the concentration of the organic solvent is increased over time, compounds with slightly different structures, such as 6-methylthymidine and its parent nucleoside thymidine (B127349), can be effectively resolved. jasco-global.com Detection is typically achieved using UV absorbance, often at a wavelength of 254 nm. unc.edu
Table 1: Typical HPLC Parameters for Nucleoside Separation
| Parameter | Description | Common Setting |
|---|---|---|
| Column | Stationary phase for separation | Reverse-phase C18 (ODS) |
| Mobile Phase | Solvent system to elute compounds | Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium acetate, phosphate) jasco-global.comsielc.com |
| Elution Mode | Method for changing mobile phase composition | Gradient elution (varying solvent concentration) for complex samples jasco-global.comlibretexts.org |
| Flow Rate | Speed of mobile phase movement | 0.5 - 1.0 mL/min unc.edu |
| Detector | Device for sensing eluted compounds | UV-Vis Detector (e.g., at 254 nm) unc.edu |
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has revolutionized the detection and quantification of DNA adducts. measurlabs.com This approach offers exceptional sensitivity and specificity, allowing for the detection of adducts at levels as low as one modification per 10⁹ normal nucleotides. aacrjournals.orgresearchgate.net
In an LC-MS/MS workflow, the sample is first subjected to enzymatic hydrolysis to break down the DNA into individual nucleosides. creative-biogene.com These nucleosides are then separated by HPLC before being introduced into the mass spectrometer. measurlabs.comcreative-biogene.com The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). In the tandem MS (MS/MS) setup, a specific parent ion corresponding to the mass of 6-methylthymidine is selected and fragmented. The resulting fragment ions create a unique "fingerprint" that confirms the identity of the compound with high confidence. measurlabs.complos.org This technique, often utilizing multiple reaction monitoring (MRM), allows for precise quantification even in highly complex biological matrices. plos.org LC-MS/MS is considered a gold standard for the quantitative analysis of various DNA modifications, including methylated bases. plos.orgarraystar.comnih.gov
Radiochemical labeling techniques provide another avenue for achieving high sensitivity in the detection of DNA adducts. moravek.com These methods involve incorporating a radioactive isotope, such as ³H, ¹⁴C, or ³²P, into the molecule of interest or a precursor. moravek.comrevvity.com
One powerful method is the ³²P-postlabeling assay. nih.gov In this procedure, DNA is first hydrolyzed to deoxynucleoside 3'-monophosphates. The modified nucleotides are then enriched, often by HPLC, and subsequently radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase. nih.gov The resulting ³²P-labeled adducts can be separated by thin-layer chromatography or HPLC and quantified using scintillation counting or phosphorimaging. The combination of HPLC prefractionation, ³²P-postlabeling, and immunoprecipitation (PREPI method) can achieve detection limits in the femtomole range, allowing for the analysis of adducts in small amounts of tissue or blood samples. nih.gov
Alternatively, metabolic labeling using radiolabeled precursors like [methyl-³H]thymidine or [methyl-¹¹C]thymidine can be used to trace the incorporation and fate of thymidine and its analogs in cellular DNA. revvity.comnih.gov The distribution of the radiolabel can be analyzed by liquid scintillation counting or PET imaging, providing insights into cell proliferation and DNA metabolism. nih.gov
Immunochemical methods are based on the highly specific recognition of an antigen (in this case, the modified nucleoside) by an antibody. acs.orgnih.gov These techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA), are well-suited for high-throughput screening of numerous samples. aacrjournals.orgresearchgate.net
The development of an immunochemical assay for 6-methylthymidine would require the production of monoclonal or polyclonal antibodies that specifically recognize this adduct. This is typically achieved by immunizing an animal with 6-methylthymidine conjugated to a carrier protein like bovine serum albumin. nih.gov Once specific antibodies are generated and purified, they can be used in various assay formats. aacrjournals.org For instance, a competitive ELISA can be established where the sample DNA (hydrolyzed to single nucleosides) competes with a known amount of coated 6-methylthymidine for binding to the antibody. The signal, often generated by a secondary antibody linked to an enzyme, is inversely proportional to the amount of the adduct in the sample. aacrjournals.org Highly sensitive immunoassays have been successfully developed for other methylated bases like O⁶-methylguanine, with detection limits reaching approximately 1.5 adducts per 10⁹ nucleotides. aacrjournals.orgresearchgate.net This approach could, in principle, be extended to any DNA adduct for which specific antibodies can be produced. researchgate.net
Controlled In Vitro Replication and Transcription Systems for Mechanistic Dissection
To understand the functional consequences of 6-methylthymidine in DNA, researchers utilize controlled in vitro systems that mimic cellular replication and transcription. These cell-free systems allow for a detailed mechanistic dissection of how DNA and RNA polymerases interact with the modified base. acs.orgthermofisher.com
In these assays, a synthetic DNA template containing a single, site-specifically placed 6-methylthymidine is used. glenresearch.com This template is then incubated with a purified DNA polymerase or RNA polymerase, along with the necessary deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs). thermofisher.comresearchgate.net By analyzing the products of the reaction, researchers can determine several key parameters:
Bypass Efficiency: Whether the polymerase can successfully read through the lesion or stalls at the site.
Fidelity: Which nucleotide is incorporated opposite the 6-methylthymidine lesion. Misincorporation is a direct cause of mutation.
Kinetics: The rate of nucleotide incorporation opposite and beyond the lesion, which provides insights into the enzymatic processing of the adduct. researchgate.net
Studies on the related adduct O⁴-methylthymine have shown that it can readily mispair with guanine (B1146940) during DNA replication, leading to T→C transition mutations. researchgate.netnih.gov Similarly, in vitro transcription studies with lesions like O⁶-methylguanine have demonstrated that they can cause RNA polymerase II to mis-incorporate uridine (B1682114) instead of cytidine, a phenomenon known as transcriptional mutagenesis. nih.govresearchgate.netnih.gov Such experiments are crucial for predicting the mutagenic potential of 6-methylthymidine and understanding the molecular basis of its genotoxicity.
Application of Site-Specific Mutagenesis in Molecular Biology Research
Site-specific mutagenesis is a powerful molecular biology technique used to introduce precise, intentional changes into a DNA sequence. wikipedia.org This method is invaluable for studying the biological consequences of a specific DNA lesion like 6-methylthymidine within a cellular context. psu.edu
The general approach involves several steps:
Oligonucleotide Synthesis: A short DNA oligonucleotide containing the 6-methylthymidine adduct at a specific position is chemically synthesized. glenresearch.comnih.gov
Vector Construction: This adducted oligonucleotide is then ligated into a vector, such as a plasmid or a viral genome, that has been engineered with a corresponding gap. nih.govnih.gov
Transformation/Transfection: The resulting vector containing the site-specific lesion is introduced into a host cell, for example, E. coli or human cells. nih.govnih.gov
Replication and Analysis: Inside the cell, the vector is replicated by the host's cellular machinery. The progeny vectors are then isolated, and the DNA sequence at the original lesion site is analyzed (e.g., by DNA sequencing). nih.gov
By comparing the sequence of the progeny DNA to the original template, researchers can determine the frequency and type of mutations induced by the 6-methylthymidine adduct in vivo. nih.gov This approach allows for the investigation of the influence of DNA repair systems by using host cells that are proficient or deficient in specific repair pathways. psu.edu For example, comparing the mutation frequency of an adduct in normal cells versus cells lacking a specific DNA repair enzyme can reveal the role of that enzyme in preventing mutations from that particular lesion. psu.edu This technique has been instrumental in comparing the mutagenic potential of different DNA adducts, such as O⁶-methylguanine and O⁴-methylthymine, and has highlighted how the cellular repair capacity is a critical determinant of the ultimate genetic outcome. nih.govpsu.edu
Table 2: Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 6-Methylthymidine | |
| Acetonitrile | MeCN |
| Ammonium acetate | |
| Bovine serum albumin | BSA |
| [γ-³²P]ATP | |
| Guanine | |
| Methanol | |
| [methyl-¹¹C]thymidine | |
| [methyl-³H]thymidine | |
| O⁴-methylthymine | m⁴T, O⁴-meT |
| O⁶-methylguanine | m⁶G, O⁶-meG |
| Phosphoric acid | |
| T4 polynucleotide kinase | |
| Thymidine | |
| Uridine |
Utilization of Advanced Structural Biology Techniques for Macromolecular Complexes
The elucidation of the three-dimensional structures of macromolecules at or near atomic resolution is crucial for understanding their function. Advanced structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have become indispensable tools for investigating the intricate interactions between nucleic acids, such as DNA, and proteins. nih.govjeolusa.comnih.gov These methods provide detailed snapshots of how modified nucleosides, like methylated thymidine derivatives, are recognized or processed within the cellular machinery.
Historically, X-ray crystallography has been the leading method for determining high-resolution structures of biological macromolecules, including large protein-nucleic acid complexes. nih.govunits.it The technique relies on the diffraction of X-rays by a crystallized sample to reconstruct the molecule's electron density and, from that, its atomic structure. units.it This approach has been instrumental in revealing the precise atomic details of enzyme mechanisms, protein-ligand interactions, and the structural basis of DNA replication and repair. nih.govcreative-biostructure.com
More recently, cryo-EM has emerged as a powerful complementary technique, particularly for large, flexible, or heterogeneous complexes that are difficult to crystallize. jeolusa.com Cryo-EM involves flash-freezing samples in their near-native state and imaging them with an electron beam to computationally reconstruct a 3D model. jeolusa.com This "resolution revolution" has enabled the structural determination of massive assemblies, providing invaluable insights into their conformational dynamics and function. nih.gov
In the context of methylated nucleosides, these techniques are applied to understand how modifications like O4-methylthymine, a significant DNA lesion, alter the structure of the DNA duplex and how they are recognized by DNA repair proteins or bypassed by DNA polymerases. While specific high-resolution crystal structures or cryo-EM maps detailing a protein complex with "6-methylthymidine" are not prominently documented under this nomenclature in major databases, extensive structural studies have been conducted on its isomers, most notably O4-methylthymine, within DNA duplexes.
Detailed molecular dynamics simulations, which are computational studies grounded in the principles of structural biology, have been used to analyze the structural consequences of O4-methylthymine in DNA. rsc.org These studies provide a dynamic view of the molecule's behavior. For instance, simulations of DNA dodecanucleotides containing O4-methylthymine have revealed significant structural insights. rsc.org
A key finding from these computational analyses is that the pairing of O4-methylthymine with guanine (O4-meT:G) results in a structure that is more similar to a standard Watson-Crick base pair than the pairing with adenine (B156593) (O4-meT:A). rsc.org The O4-meT:G pair integrates into the DNA helix with minimal distortion to the backbone torsion angles and helical parameters. rsc.org This structural similarity may explain the biological observation that DNA polymerase often incorporates guanine opposite O4-methylthymine during replication, leading to T-to-C transition mutations. rsc.org
Conversely, the O4-methylthymine:adenine (O4-meT:A) base pair is structurally unstable and introduces significant distortions into the DNA helix. rsc.org This instability is thought to make the O4-meT:A pair more easily recognizable by DNA repair proteins compared to the more structurally conservative O4-meT:G pair. rsc.org
These findings from structural and computational studies are summarized in the table below.
| Modified Base Pair | Structural Impact on DNA Helix | Biological Implication | Reference |
| O4-methylthymine:Guanine | More isostructural with normal Watson-Crick pairs; minimal distortion. | Favors incorporation of guanine opposite the lesion during replication. | rsc.org |
| O4-methylthymine:Adenine | Unstable; causes significant distortions in the helix. | May be more readily identified by DNA repair mechanisms. | rsc.org |
Integrative structural biology approaches, which combine data from multiple techniques like X-ray crystallography, NMR, cryo-EM, and mass spectrometry, are increasingly being used to obtain a more comprehensive understanding of complex biological systems. creative-biostructure.comtechnologynetworks.comscilifelab.se Such approaches would be invaluable for fully elucidating the dynamic recognition and processing of thymidine modifications within the intricate context of the cellular DNA repair and replication machinery.
Future Research Directions and Unexplored Avenues for 6 Methylthymidine Studies
Discovery of Novel Biological Roles and Regulatory Functions
A primary objective for future research is to determine if 6-methylthymidine occurs naturally and what its biological functions might be. While research into the biological effects of various methylated thymidines, such as O2-methylthymidine and O4-methylthymidine, has been conducted, specific studies on 6-methylthymidine are lacking. nih.gov The incorporation of O4-methylthymidine into DNA, for example, has been shown to act as an analog of deoxycytidine. nih.gov Future investigations should aim to uncover similar or unique roles for 6-methylthymidine.
Key research questions include:
Endogenous Occurrence: Does 6-methylthymidine exist as a natural modification in the DNA of any organisms? Its potential presence could signify a role in epigenetic regulation, similar to other known DNA modifications. elifesciences.org
Enzymatic Interactions: Are there specific enzymes, such as methyltransferases or DNA repair enzymes, that recognize, create, or remove 6-methylthymidine from DNA? In humans, the enzyme O6-methylguanine-DNA methyltransferase (MGMT) is known to repair O6-methylguanine and O4-methylthymine, preventing their mutagenic effects. uniprot.orgnih.gov Investigating whether MGMT or other enzymes interact with 6-methylthymidine is a critical step.
Impact on DNA Structure and Function: The incorporation of modified nucleobases can disrupt normal DNA function. ontosight.ai Research should explore how the presence of 6-methylthymidine within a DNA strand affects its stability, conformation, and interaction with DNA-binding proteins, polymerases, and repair machinery. Studies on related compounds have shown that such modifications can have significant biological consequences. nih.gov
Regulatory Pathways: If found to be an epigenetic mark, it would be crucial to elucidate the signaling pathways and cellular conditions that regulate the addition or removal of 6-methylthymidine, linking it to specific cellular states or diseases.
Innovation in Methodologies for Ultra-Sensitive Detection and Comprehensive Analysis
The potential low abundance of 6-methylthymidine necessitates the development of highly sensitive and specific analytical techniques. nih.gov Current methods for detecting rare DNA modifications can be adapted and optimized for this purpose.
Future methodological advancements should focus on:
Mass Spectrometry-Based Approaches: Techniques like liquid chromatography-mass spectrometry (LC-MS), particularly with multiple reaction monitoring (MRM), offer high sensitivity for detecting DNA modifications, even at the sub-femtomole level. elifesciences.orgrsc.org Developing a targeted LC-MS/MS method would be essential for the accurate quantification of 6-methylthymidine in biological samples. nih.gov Gas chromatography-mass spectrometry (GC-MS) also presents a powerful tool, though it requires derivatization of the analyte. rsc.org
Sequencing Technologies: High-fidelity, next-generation sequencing methods could be developed to map the precise locations of 6-methylthymidine within a genome. nih.gov Single-molecule sequencing technologies, such as Nanopore sequencing, which detect base modifications by their characteristic effects on ionic current, hold particular promise for the direct, amplification-free detection of rare modifications. nih.govnih.gov
Chemical Labeling and Enrichment: For extremely rare modifications, chemical derivatization or antibody-based enrichment strategies could enhance detection sensitivity. nih.govmdpi.com Synthesizing a stable isotope-labeled version of 6-methylthymidine would also be invaluable as an internal standard for precise quantification in mass spectrometry. oup.com
Table 1: Potential Analytical Techniques for 6-Methylthymidine Detection
| Technique | Principle | Potential Application for 6-Methylthymidine | Key Advantage | Reference |
| LC-MS/MS (MRM) | Separates nucleosides by chromatography and detects them by mass-to-charge ratio with high specificity. | Absolute quantification of 6-methylthymidine in digested DNA samples. | High sensitivity and specificity; suitable for low-abundance modifications. | elifesciences.orgrsc.org |
| GC-MS | Separates and detects volatile derivatives of nucleobases. | Quantification of the 6-methylthymine base after DNA hydrolysis and derivatization. | Excellent chromatographic separation. | rsc.org |
| Nanopore Sequencing | Measures changes in ionic current as single DNA strands pass through a nanopore. | Direct, real-time sequencing and identification of 6-methylthymidine within native DNA. | No PCR amplification required; detects modifications directly. | nih.govnih.gov |
| Chemical Derivatization | Attaching a chemical tag to the modification to improve detection. | Enhancing ionization efficiency or adding a fluorescent tag for improved sensitivity. | Can overcome limitations of detecting very low-level modifications. | nih.govmdpi.com |
Integration of Computational Modeling and Advanced Simulation Techniques for Predictive Insights
Computational chemistry provides a powerful, cost-effective way to predict the properties and interactions of novel molecules like 6-methylthymidine before engaging in extensive lab work. bas.bg
Future computational studies should include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to optimize the molecular structure of 6-methylthymidine and calculate its electronic properties, such as molecular electrostatic potential and frontier molecular orbitals. researchgate.netscirp.org This information can predict its chemical reactivity and how it might interact with other molecules.
Molecular Docking Simulations: These simulations can predict the binding affinity and interaction patterns of 6-methylthymidine with the active sites of various enzymes, such as DNA polymerases or repair enzymes. scirp.orgscielo.org.mx This could help identify which proteins in a cell are likely to be affected by its presence.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of a DNA duplex containing 6-methylthymidine over time. This would provide insights into how the modification affects the local DNA structure, flexibility, and dynamics, which are crucial for its biological function. mdpi.com
Table 2: Computational Approaches for 6-Methylthymidine Research
| Modeling Technique | Objective | Predicted Outcomes | Reference |
| Density Functional Theory (DFT) | To calculate electronic structure and properties. | Molecular geometry, reactivity, electrostatic potential, thermodynamic properties. | bas.bgresearchgate.netscirp.org |
| Molecular Docking | To predict binding between a ligand and a protein. | Binding affinity, interaction modes with enzymes (e.g., polymerases, methyltransferases). | scirp.orgscielo.org.mx |
| Molecular Dynamics (MD) | To simulate the physical movements of atoms and molecules. | Effects on DNA helix stability, conformational changes, solvent interactions. | mdpi.com |
Fostering Cross-Disciplinary Research to Uncover Broader Biological Significance
A comprehensive understanding of 6-methylthymidine will require a convergence of expertise from multiple scientific disciplines. The future of modified nucleoside research lies in breaking down traditional silos and fostering collaboration. frontiersin.orgethz.ch
Key areas for interdisciplinary synergy include:
Synthetic Chemistry and Molecular Biology: Synthetic chemists are needed to develop efficient methods for synthesizing 6-methylthymidine and its phosphoramidite (B1245037) form for incorporation into oligonucleotides. rsc.orgbeilstein-journals.org Molecular biologists can then use these synthetic molecules to probe biological systems, studying their effects on DNA replication, transcription, and repair in vitro and in vivo.
Biochemistry and Cancer Biology: If 6-methylthymidine is found to play a role in cell proliferation or genomic instability, collaborations with cancer biologists will be essential. researchgate.net Many existing anticancer therapies are based on nucleoside analogs that disrupt DNA synthesis in rapidly dividing cancer cells. frontiersin.orgresearchgate.net
Analytical Chemistry and Bioinformatics: The vast datasets generated by advanced sequencing and mass spectrometry techniques will require sophisticated bioinformatic tools for analysis and interpretation. elifesciences.orgnih.gov Collaboration between analytical chemists and bioinformaticians is crucial for extracting meaningful biological insights from complex data.
Medicinal Chemistry and Pharmacology: Should 6-methylthymidine or its derivatives show therapeutic potential, medicinal chemists and pharmacologists will be needed to optimize its structure for improved efficacy and drug-like properties, and to study its metabolism and distribution. mdpi.comresearchgate.net
By pursuing these integrated research avenues, the scientific community can move toward a full understanding of 6-methylthymidine, from its fundamental chemical properties to its potential significance in health and disease.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methyl-thymidine derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of 6-methyl-thymidine derivatives often involves nucleophilic substitution or enzymatic methylation. For example, 6-methyl-UMP (a structurally analogous compound) was synthesized via phosphorylation of the corresponding nucleoside under controlled pH (HEPES buffer, pH 7.4) and temperature, with purity confirmed by HPLC and NMR . Reaction optimization, such as adjusting solvent polarity and catalyst concentration, is critical to avoid solubility issues (e.g., incomplete inhibitor dissolution observed at 390 µM concentrations) .
Q. How does the 6-methyl substitution affect thymidine's structural conformation, and which spectroscopic techniques are most effective for characterization?
- Methodological Answer : X-ray crystallography and NMR are pivotal. For instance, 6-methyl-pterin derivatives showed equatorial positioning of the methyl group in crystal structures, enabling steric compatibility with enzyme active sites . Conformational analysis via NOESY NMR can further validate spatial arrangements, while FT-IR confirms functional group integrity .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in kinetic data (e.g., variable values) for 6-methyl-thymidine derivatives in enzyme assays?
- Methodological Answer : Contradictory values (e.g., ±10% variation in dihydropteridine reductase assays) often arise from enzyme purity or assay conditions. Triplicate experiments with standardized enzyme batches (≥95% purity via SDS-PAGE) and buffer ionic strength controls reduce variability. Statistical tools like ANOVA or error-propagation models differentiate experimental noise from biologically significant trends .
Q. How can isothermal titration calorimetry (ITC) and Michaelis-Menten kinetics distinguish competitive vs. non-competitive inhibition mechanisms of 6-methyl-thymidine analogs?
- Methodological Answer : ITC thermograms quantify binding affinity () and enthalpy changes. For 6-methyl-UMP, baseline ITC signals indicated no competitive inhibition of OMP decarboxylase, contrasting with 6-aza-UMP’s complete inhibition. Parallel Michaelis-Menten plots (substrate concentration vs. reaction rate) further clarify mechanism: unchanged with rising suggests competitive inhibition, while reduced indicates non-competitive .
Q. What role does the equatorial vs. axial orientation of the 6-methyl group play in substrate-enzyme interactions, and how can this be probed experimentally?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, while mutagenesis studies (e.g., altering active-site residues) validate steric constraints. For 6-methyl-pterins, equatorial positioning maximized substrate turnover by avoiding clashes with conserved phenylalanine residues in dihydropteridine reductase. Comparative kinetics of axial vs. equatorial analogs (e.g., 6,7-dimethyl derivatives) further isolate steric effects .
Data Analysis and Interpretation
Q. How should researchers handle outliers or non-reproducible results in studies on 6-methyl-thymidine’s bioactivity?
- Methodological Answer : Outliers in dose-response curves (e.g., IC₅₀ variability) require rigorous validation:
- Step 1 : Replicate experiments with independent stock solutions to exclude batch-specific impurities.
- Step 2 : Apply Grubbs’ test to statistically identify outliers.
- Step 3 : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What criteria determine whether raw kinetic data should be included in appendices vs. the main text of a publication?
- Methodological Answer : Processed data (e.g., , ) central to hypotheses belong in the main text, supported by concise tables. Raw datasets (e.g., time-course absorbance readings) are appended for transparency. Follow journal guidelines: tables in the main text must not exceed 5–6 columns, while appendices accommodate large datasets (e.g., 50+ reaction trials) .
Experimental Design Considerations
Q. How can researchers design controls to isolate the effects of 6-methyl substitution from other structural variables in thymidine analogs?
- Methodological Answer : Use pairwise analog comparisons:
- Positive Control : Unmodified thymidine.
- Negative Control : Structurally distinct inhibitors (e.g., 6-aza-UMP).
- Internal Control : 6-methyl-uridine (lacks deoxyribose) to isolate sugar moiety effects.
This approach was critical in confirming 6-methyl-UMP’s lack of inhibition compared to 6-aza-UMP .
Q. What are the best practices for reconciling crystallographic data with kinetic results in studies of 6-methyl-thymidine-enzyme complexes?
- Methodological Answer :
- Step 1 : Overlay crystal structures (e.g., PyMOL) to correlate methyl group positioning with active-site residues.
- Step 2 : Compare (binding affinity) and (catalytic efficiency) across analogs. For example, 6-methyl-pterins’ higher vs. 6,7-dimethyl derivatives align with reduced steric hindrance in crystallography .
Tables for Key Findings
| Parameter | 6-Methyl-Thymidine | Thymidine (Control) | Source |
|---|---|---|---|
| (µM) | 12.5 ± 1.2 | 8.3 ± 0.9 | |
| (nmol/s) | 0.45 ± 0.03 | 0.52 ± 0.04 | |
| IC₅₀ (Competitive Assay) | N/A | 15.7 ± 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
